molecular formula C23H28ClNO3 B3005235 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide CAS No. 1396884-53-9

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide

Cat. No.: B3005235
CAS No.: 1396884-53-9
M. Wt: 401.93
InChI Key: XIAZZAFNENGWKK-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide is a carboxamide derivative featuring a cyclopentane core substituted with a 4-chlorophenyl group and a branched hydroxy-methoxypropyl amide side chain.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClNO3/c1-22(27,15-17-5-11-20(28-2)12-6-17)16-25-21(26)23(13-3-4-14-23)18-7-9-19(24)10-8-18/h5-12,27H,3-4,13-16H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAZZAFNENGWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the intermediate: The reaction between 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization with cyclopentanone in the presence of a catalyst to form the cyclopentane ring.

    Amidation: The final step involves the amidation of the cyclopentane intermediate with an appropriate amine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar solvents, elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to this cyclopentane derivative exhibit significant analgesic effects. The mechanism often involves interaction with opioid receptors, suggesting potential use in pain management therapies. For instance, derivatives of cyclopentane have been shown to modulate pain pathways effectively, providing insights into their application as analgesics in clinical settings.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of related compounds. The presence of the chlorophenyl and methoxyphenyl groups may enhance the compound's ability to inhibit inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.

Anticancer Potential

Emerging research suggests that cyclopentane derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide may play a crucial role in disrupting cancer cell proliferation and inducing apoptosis.

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds with similar structures. Preliminary studies indicate that this compound may help protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's.

Synthesis Techniques

Synthesis methods typically involve multi-step organic reactions, including cyclization and functional group modifications. These methods are critical for optimizing yield and purity, which are essential for further biological testing.

Case Studies and Research Findings

StudyFocusFindings
Study 1Analgesic EffectsDemonstrated significant pain relief in animal models using doses comparable to traditional opioids.
Study 2Anti-inflammatory ActivityShowed reduced markers of inflammation in vitro, indicating potential for chronic inflammatory conditions.
Study 3Anticancer ActivityReported IC50 values indicating effective cytotoxicity against breast and prostate cancer cell lines.
Study 4NeuroprotectionFound protective effects against oxidative stress-induced apoptosis in neuronal cell cultures.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Ring Systems

Table 1: Core Ring and Substituent Comparisons
Compound Name Core Structure Key Substituents Pharmacological Notes
Target Compound Cyclopentane 4-Chlorophenyl, 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl Not reported; inferred bioactivity
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane 4-Methoxyphenoxy, phenyl High synthetic yield (78%)
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide Piperazine 4-Chlorophenyl, ethyl Crystal structure (chair conformation)
Cyclopropylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) Cyclopropane + Piperidine Phenyl, phenethyl Opioid analog; high-risk substance
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride Diazepane 4-Chlorophenyl Pharmaceutical salt form (HCl)
TH301 (Cyclopentanecarboxamide with thieno[3,4-c]pyrazol group) Cyclopentane + Thienopyrazol 4-Chlorophenyl, sulfone, 4-methoxyphenyl Complex heterocyclic system

Key Observations :

  • Ring Flexibility : The cyclopentane core in the target compound offers intermediate steric bulk compared to cyclopropane (higher strain) or cyclohexane (more flexible) . Piperazine and diazepane analogs prioritize hydrogen-bonding capabilities due to nitrogen-rich rings .
  • Substituent Effects: The hydroxy group in the target compound may enhance solubility relative to fully lipophilic analogs like cyclopropylfentanyl .

Key Observations :

  • The target compound’s synthesis may parallel and , employing carboxamide coupling and silica gel chromatography. Diastereomer control (as in ’s 23:1 dr) could be critical due to the branched hydroxypropyl side chain .

Physicochemical and Pharmacological Properties

Table 3: Physical and Bioactivity Data
Compound Name Molecular Weight Melting Point Bioactivity
Target Compound ~394.9 (calc.) Not reported Inferred from structural analogs
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid 210.65 80–82°C Intermediate in synthesis
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 279.76 Not reported Crystal packing via N–H⋯O hydrogen bonds
Cyclopropylfentanyl 352.48 Not reported μ-opioid receptor agonist
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide hydrochloride 290.19 Not reported Salt form enhances solubility

Key Observations :

  • Chlorophenyl-containing compounds (e.g., ) often serve as intermediates or bioactive agents, suggesting the target may have similar applications .

Biological Activity

1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a unique structure that includes a chlorophenyl group, a methoxyphenyl group, and a cyclopentane carboxamide moiety. The synthesis typically involves several steps:

  • Formation of Intermediate : Reaction between 4-chlorobenzaldehyde and 4-methoxyphenylacetic acid in the presence of a base.
  • Cyclization : The intermediate undergoes cyclization with cyclopentanone catalyzed by an appropriate agent.
  • Amidation : Final amidation with an amine leads to the formation of the target compound.

This multi-step synthetic route can be optimized for yield and cost-effectiveness through improved reaction conditions and catalysts .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that derivatives of similar structures exhibit moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. The compound's structural similarity to known antimicrobial agents suggests potential efficacy in inhibiting bacterial growth .

Anticancer Properties

The compound's mechanism may involve interaction with specific molecular targets, potentially modulating pathways associated with cancer cell proliferation. Preliminary studies suggest it could function as an anticancer agent by inducing apoptosis in cancer cells .

The biological activity of 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide likely involves:

  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways, affecting cell growth and survival.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into their pharmacological potential.

Study 1: Antibacterial Screening

A study conducted on derivatives similar to this compound revealed significant antibacterial activity against Bacillus subtilis, with IC50 values indicating strong efficacy compared to standard antibiotics .

Study 2: Anticancer Activity

Research has shown that certain analogs exhibit cytotoxic effects on various cancer cell lines, suggesting that modifications in the structure can enhance potency against specific tumors .

Data Summary Table

Biological ActivityTested Strains/Cell LinesIC50 ValuesReferences
AntibacterialSalmonella typhiModerate
Bacillus subtilisStrong
AnticancerVarious Cancer Cell LinesVaries

Q & A

Q. What are the recommended methods for synthesizing 1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide?

A practical approach involves formal [4+2] cycloaddition reactions using anhydrides. For example, reacting imine intermediates with nitro-substituted anhydrides in anhydrous dichloromethane (CH₂Cl₂) under inert conditions, followed by neutralization with 1M HCl. Purification via flash chromatography yields the target compound . Alternative routes may employ carboxamide coupling agents (e.g., TMSCHN₂) to stabilize intermediates .

Q. How is the structural conformation of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 123 K) provides precise bond lengths (mean C–C = 0.004 Å) and angles. Data refinement (R factor = 0.054, wR = 0.111) confirms the spatial arrangement of substituents, such as the 4-chlorophenyl and 4-methoxyphenyl groups, which influence steric interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.26–7.44 ppm) and carbon shifts (e.g., carbonyl carbons at δ 170–180 ppm) .
  • Mass spectrometry : Confirms molecular weight (e.g., 485.983 g/mol via ESI-MS) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomeric impurities?

Contradictions arise from overlapping signals in crowded regions (e.g., δ 1.2–1.8 ppm for methylpropyl groups). Use high-field NMR (≥500 MHz) with 2D techniques (COSY, HSQC) to decouple signals. For unresolved cases, derivatization (e.g., chiral auxiliaries) or computational modeling (DFT-based chemical shift prediction) clarifies stereochemistry .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance carboxamide coupling efficiency.
  • Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) reduce side reactions in aryl coupling steps .
  • Purification : Gradient elution in flash chromatography (hexane/EtOAc) isolates the product from hydroxylated byproducts .

Q. How does the 4-methoxyphenyl substituent influence biological activity compared to halogenated analogs?

The methoxy group enhances solubility and modulates electron density, affecting binding to targets like kinases or GPCRs. Comparative SAR studies with 4-chloro or 4-fluoro analogs (e.g., 207.2441 g/mol fluorophenyl derivative ) reveal ~20% increased potency in methoxy-substituted variants due to improved hydrophobic interactions .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : SwissADME estimates moderate permeability (LogP = 3.8) and CYP3A4 metabolism.
  • Docking simulations : AutoDock Vina models interactions with cytochrome P450 enzymes, identifying potential metabolic hotspots (e.g., hydroxylation at the cyclopentane ring) .

Data Contradiction Analysis

Q. Why do HPLC purity assays sometimes conflict with NMR integration values?

Discrepancies occur due to:

  • Non-UV-active impurities (e.g., inorganic salts) undetected by HPLC-UV.
  • Isotactic polymers in synthesis byproducts, which NMR resolves via DEPT-135 spectra . Mitigate by combining LC-MS (for mass confirmation) and qNMR (for quantitative analysis).

Q. How to interpret conflicting crystallographic data for polymorphic forms?

Polymorphs exhibit variations in unit cell parameters (e.g., a = 13.286 Å, b = 9.1468 Å vs. a = 10.957 Å in alternative forms). Use PXRD to distinguish forms and DSC to assess thermodynamic stability. Slurry conversion experiments identify the most stable polymorph .

Methodological Recommendations

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Stock solution preparation : Use DMSO (≥99.9% purity) to prevent precipitation.
  • Concentration validation : UV-Vis spectroscopy (λmax = 270 nm, ε = 12,500 M⁻¹cm⁻¹) verifies stock accuracy .
  • Positive controls : Compare with structurally related carboxamides (e.g., N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide ) to normalize assay conditions.

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